molecular formula C19H25N3O3 B2585005 N-[[4-(2-Methyl-3-oxo-2-propylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide CAS No. 2200205-70-3

N-[[4-(2-Methyl-3-oxo-2-propylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide

Cat. No.: B2585005
CAS No.: 2200205-70-3
M. Wt: 343.427
InChI Key: JRMSMCDIBXSFAF-UHFFFAOYSA-N
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Description

N-[[4-(2-Methyl-3-oxo-2-propylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a phenyl group, and an amide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(2-Methyl-3-oxo-2-propylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the phenyl group and the formation of the amide bond. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or platinum. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are essential to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(2-Methyl-3-oxo-2-propylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives with different properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[[4-(2-Methyl-3-oxo-2-propylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions with proteins or enzymes.

    Medicine: The compound may have potential therapeutic applications, such as drug development for treating various diseases.

    Industry: It can be utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[[4-(2-Methyl-3-oxo-2-propylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

N-[[4-(2-Methyl-3-oxo-2-propylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide can be compared with other similar compounds, such as:

    N-[[4-(2-Methyl-3-oxo-2-propylpiperazine-1-carbonyl)phenyl]methyl]acetamide: This compound has a similar structure but with an acetamide group instead of a prop-2-enamide group.

    N-[[4-(2-Methyl-3-oxo-2-propylpiperazine-1-carbonyl)phenyl]methyl]butanamide: This compound features a butanamide group, providing different chemical and biological properties.

Properties

IUPAC Name

N-[[4-(2-methyl-3-oxo-2-propylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-4-10-19(3)18(25)20-11-12-22(19)17(24)15-8-6-14(7-9-15)13-21-16(23)5-2/h5-9H,2,4,10-13H2,1,3H3,(H,20,25)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMSMCDIBXSFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(C(=O)NCCN1C(=O)C2=CC=C(C=C2)CNC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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